2-(bromomethyl)-3-methoxy-4H-pyran-4-one
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Overview
Description
2-(Bromomethyl)-3-methoxy-4H-pyran-4-one is an organic compound that belongs to the class of pyranones Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group This specific compound is characterized by the presence of a bromomethyl group at the second position and a methoxy group at the third position on the pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the bromomethylation of 3-methoxy-4H-pyran-4-one. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-3-methoxy-4H-pyran-4-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction of the carbonyl group or the bromomethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid or an aldehyde .
Scientific Research Applications
2-(Bromomethyl)-3-methoxy-4H-pyran-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: This compound also contains a bromomethyl group but differs in the ring structure, which is a dioxolane instead of a pyranone.
2-(Bromomethyl)benzonitrile: This compound has a bromomethyl group attached to a benzonitrile ring, offering different reactivity and applications.
2-(Bromomethyl)acrylic acid:
Uniqueness
2-(Bromomethyl)-3-methoxy-4H-pyran-4-one is unique due to its combination of a bromomethyl group and a methoxy group on a pyranone ring. This specific arrangement imparts distinct reactivity and properties, making it valuable for various synthetic and research applications .
Biological Activity
2-(Bromomethyl)-3-methoxy-4H-pyran-4-one is an organic compound belonging to the pyranone class, characterized by a six-membered ring containing one oxygen atom and a carbonyl group. Its molecular formula is C7H7BrO3, with a molecular weight of 219.03 g/mol. The compound features both a bromomethyl and a methoxy group, which contribute to its electrophilic nature and potential applications in medicinal chemistry and organic synthesis .
Synthesis
The synthesis of this compound can be achieved through various methods, primarily involving the bromomethylation of 3-methoxy-4H-pyran-4-one using bromine or brominating agents like N-bromosuccinimide. Optimized conditions include precise control over temperature, pressure, and reactant concentrations to enhance efficiency and yield .
The biological activity of this compound is largely attributed to the electrophilic nature of its bromomethyl group, which is highly susceptible to nucleophilic attack. This property allows it to form covalent bonds with various biomolecules, facilitating modifications that can lead to therapeutic applications.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain synthesized derivatives demonstrate cytotoxic effects against various cancer cell lines, including Jurkat T-cells and A-431 cells. The structure-activity relationship (SAR) analyses suggest that specific substitutions in the phenyl ring enhance cytotoxicity, with some compounds showing IC50 values lower than established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound also displays notable antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 93.7 to 46.9 µg/mL for bacterial strains. The presence of electron-withdrawing groups such as bromine has been linked to increased antimicrobial efficacy .
Table: Summary of Biological Activities
Biological Activity | Test Organisms/Cell Lines | IC50/MIC Values | Reference |
---|---|---|---|
Cytotoxicity | Jurkat T-cells | < Doxorubicin | |
Antibacterial | Various bacteria | 93.7 - 46.9 µg/mL | |
Antifungal | Fungal strains | 7.8 - 5.8 µg/mL |
Case Studies and Research Findings
- Cytotoxicity Studies : A study focused on the cytotoxic effects of synthesized derivatives revealed that compound modifications significantly influenced their activity against cancer cell lines. The most potent derivative showed an IC50 value comparable to doxorubicin, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : In another investigation, the antimicrobial properties were assessed using the dilution method against various bacterial strains. The results indicated that brominated derivatives exhibited superior antibacterial activity compared to non-brominated counterparts, emphasizing the importance of structural modifications for enhancing bioactivity .
- Mechanistic Insights : Molecular dynamics simulations have been employed to understand the interactions between these compounds and target proteins involved in cancer pathways, providing insights into their mechanism of action at a molecular level .
Properties
Molecular Formula |
C7H7BrO3 |
---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methoxypyran-4-one |
InChI |
InChI=1S/C7H7BrO3/c1-10-7-5(9)2-3-11-6(7)4-8/h2-3H,4H2,1H3 |
InChI Key |
IDVYNXUKMTULLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC=CC1=O)CBr |
Origin of Product |
United States |
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